1,2-Dimethylnaphthalene

Description

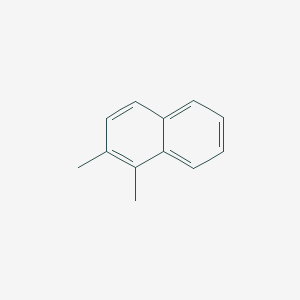

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLZIZAQLLYXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058717 | |

| Record name | 1,2-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylnaphthalene is a dark brown liquid. (NTP, 1992), Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

214 °F (NTP, 1992) | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.01 (NTP, 1992) - Denser than water; will sink | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

48 mmHg at 124 °F ; 89 mmHg at 167 °F; 147 mmHg at 199 °F (NTP, 1992) | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

28804-88-8, 573-98-8 | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028804888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23T7O135BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1,2 Dimethylnaphthalene

Established Synthetic Routes to 1,2-Dimethylnaphthalene

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene (B1677914) core with two methyl groups at the 1 and 2 positions. lookchem.com It is of interest in various fields, including organic synthesis and environmental science. lookchem.comsolubilityofthings.com

Overview of Industrial and Laboratory Synthesis Approaches

The synthesis of dimethylnaphthalenes can be challenging to control, often resulting in a mixture of up to ten isomers that require separation. cardiff.ac.uk Industrial and laboratory syntheses of dimethylnaphthalenes, including the 1,2-isomer, can be approached through several general strategies.

One common industrial approach involves the alkylation of naphthalene. For instance, the reaction of naphthalene with methanol (B129727) at high temperatures (450 °C) and pressures (3 MPa) in the presence of catalysts like La2O3 and CeO2 yields a mixture of methylnaphthalene isomers, which would require further separation to isolate this compound. google.com Another strategy involves the cyclization of appropriate precursors. For example, a multi-step synthesis can begin with the reaction of o-, m-, or p-xylene (B151628) with butadiene to form an alkenylbenzene, which is then cyclized to produce dimethyltetralins. googleapis.com Subsequent dehydrogenation yields a mixture of dimethylnaphthalenes. googleapis.com

In the laboratory, more specific routes can be employed. One documented method involves the reaction of 1,4-dihalonaphthalene with a methyl magnesium halide Grignard reagent in the presence of a nickel-phosphine complex catalyst to produce 1,4-dimethylnaphthalene (B47064), illustrating a targeted synthesis of a specific isomer. google.com A similar targeted approach could theoretically be adapted for the synthesis of this compound. Another laboratory-scale synthesis involves the reaction of 2,3-dihydro-1,4-naphthalenedione with methyllithium, followed by an elimination step to yield 1,4-dimethylnaphthalene; however, the high cost of the starting materials makes this route less suitable for industrial production. google.com A synthetic route with a reported yield of 88% for this compound starts from 1-bromo-2-methylnaphthalene (B105000) and lithium methyltriolborate. lookchem.com

Methodologies for High Purity Production

Achieving high purity of a specific dimethylnaphthalene isomer like this compound often requires sophisticated separation techniques or highly selective synthetic methods. The production of high-purity 2,6-dimethylnaphthalene, for example, can be achieved through a process that involves the oxidation of 2,6-dialkylnaphthalene to 2,6-naphthalenedicarboxylic acid, followed by esterification with methanol and subsequent purification of the resulting crude ester. google.com While this method is specific to the 2,6-isomer, it highlights the types of multi-step processes that can be employed to obtain high-purity isomers.

For other isomers, catalytic isomerization can be a key step. For instance, a mixture of dimethylnaphthalenes can be isomerized using a zeolite catalyst to enrich the desired isomer. googleapis.com The choice of catalyst, such as a Type Y aluminosilicate (B74896) zeolite, and reaction conditions (e.g., temperatures between 120-300°C in the liquid phase) are crucial for achieving high selectivity. googleapis.com The synthesis of high-purity 1,4-dimethylnaphthalene has been reported via a method using 1,4-dihalogenated naphthalene and a methyl magnesium halide Grignard reagent, which is claimed to produce a product with high purity and yield suitable for industrial application. google.com

Functionalization and Derivatization Reactions of this compound

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like naphthalene and its derivatives. uomustansiriyah.edu.iq The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com These reactions are fundamental in organic chemistry for introducing various functional groups onto the aromatic core. researchgate.net

Regioselectivity and Reaction Mechanisms

The regioselectivity of electrophilic substitution on substituted naphthalenes is influenced by the electronic effects of the existing substituents and the stability of the intermediate carbocation. ksu.edu.sa In the case of dimethylnaphthalenes, the methyl groups are electron-donating, which activates the aromatic ring towards electrophilic attack. rsc.org

Theoretical studies on the nitration of 1-isopropyl-4,7-dimethylnaphthalene using Density Functional Theory (DFT) have shown that the reaction proceeds through a two-step mechanism, and the regioselectivity can be predicted by analyzing the activation energies of the possible σ-complexes. researchgate.netjmaterenvironsci.com The most stable transition state leads to the kinetically and thermodynamically favored product. jmaterenvironsci.com For dimethylnaphthalenes, deviations from the simple additivity of individual methyl substituent effects have been observed, suggesting that factors like bond fixation and steric effects play a significant role in determining the reaction outcome. rsc.org For instance, in the protiodetritiation of 1,3-dimethylnaphthalene, the partial rate factors for exchange at different positions are influenced by the steric hindrance and the loss of ground-state aromaticity. rsc.org

Oxidation Reactions and Mechanisms

The oxidation of alkyl-substituted naphthalenes is a significant transformation both in environmental and industrial contexts. nih.gov These reactions can be initiated by chemical reagents, photochemical processes, or biological systems. copernicus.orggoogle.com

The atmospheric oxidation of naphthalenes, initiated by hydroxyl (OH) radicals, is a complex process. sci-hub.seresearchgate.net The initial step is typically the addition of the OH radical to the aromatic ring, followed by the addition of molecular oxygen to form a peroxy radical. researchgate.net This peroxy radical can then undergo various reactions, including ring-closure to form bicyclic radicals or dissociation to yield ring-opened products like 2-formylcinnamaldehyde. researchgate.net

In the context of this compound, photooxidation in the presence of NOx leads to the formation of secondary organic aerosols (SOA). copernicus.orgcopernicus.org The SOA yield for this compound under high-NOx conditions has been measured to be constant at 0.31. copernicus.orgcopernicus.org

Bacterial oxidation of dimethylnaphthalenes can proceed via two main pathways: monooxygenation of a methyl group or dioxygenation of the aromatic ring. nih.gov For example, some bacterial strains can hydroxylate a methyl group, which is then further oxidized to a carboxylic acid. nih.govnih.gov In other cases, dioxygenation of the unsubstituted ring occurs, leading to the formation of dihydrodiols and subsequent ring fission products. nih.gov The specific pathway is dependent on the bacterial strain and the substitution pattern of the dimethylnaphthalene isomer. nih.govnih.gov

Reduction Reactions

The reduction of the naphthalene ring system in this compound can be achieved using chemical reagents. The Birch reduction, using potassium-graphite intercalate (C8K) in tetrahydrofuran (B95107) (THF), is an effective method for reducing disubstituted naphthalenes. huji.ac.il For instance, the reduction of 2,3-dimethylnaphthalene (B165509) with this reagent affects both rings, producing a mixture of 1,4-dihydro products. huji.ac.il In contrast, for isomers like 2,6- and 2,7-dimethylnaphthalene (B47183), the reduction selectively occurs on only one of the rings to yield the corresponding 1,4-dihydronaphthalene (B28168) derivatives. huji.ac.il

Additionally, the reduction of oxygenated derivatives can lead back to the parent aromatic or to partially saturated structures. The carbonyl group of 1-oxo-2,2-dimethyl-1,2-dihydronaphthalene (B3419870) can be reduced to an alcohol using agents like lithium aluminum hydride or sodium borohydride. smolecule.comacs.org This resulting carbinol can then undergo facile, quantitative conversion to this compound under specific catalytic conditions. acs.org

Condensation Reactions

While this compound itself is not typically a substrate for direct condensation reactions, its functionalized derivatives are. For example, 1-oxo-2,2-dimethyl-1,2-dihydronaphthalene, with its electrophilic carbonyl carbon, can participate in condensation reactions with a variety of nucleophiles. smolecule.com Furthermore, the methyl groups of dimethylnaphthalenes can be deprotonated by strong bases to form dianions. wmich.edu These nucleophilic intermediates can then undergo condensation reactions with various electrophiles, such as ketones or carbon dioxide, to form more complex molecules. wmich.edu

Catalytic Transformations

Catalysis plays a crucial role in the synthesis and transformation of this compound and its isomers.

Catalyst design is critical for directing the outcome of reactions involving dimethylnaphthalenes.

Isomerization and Synthesis: H-SAPO-34 catalysts are involved in the formation of this compound from methylbenzenes during the methanol-to-olefin (MTO) process. dicp.ac.cn In the synthesis of specific dimethylnaphthalene isomers, chromia-alumina catalysts, often modified with alkali or alkaline earth metal oxides like K₂O, are used for the cyclization-dehydrogenation of precursors to produce mixtures of dimethylnaphthalenes. google.com For the isomerization of methylnaphthalenes, such as converting 1-methylnaphthalene (B46632) to 2-methylnaphthalene (B46627), acid-treated HBEA zeolites have shown high selectivity and yield. bcrec.idscispace.com

Reduction-Rearrangement: The acidity of the catalyst is a key factor in the conversion of hydroaromatic ketones to dimethylnaphthalenes. The reaction of 1-oxo-2,2-dimethyl-1,2-dihydronaphthalene with methanol to produce this compound proceeds efficiently over alumina (B75360) catalysts with low acidity requirements. acs.org At 420°C over a sodium-free alumina catalyst, 2,2-dimethyl-1-tetralone is converted primarily to this compound (80 mol %). lookchem.com The proposed mechanism involves a surface process analogous to the Meerwein-Ponndorf-Verley reaction. lookchem.com

The table below shows the effect of catalyst and temperature on the conversion of 2,2-dimethyl-1-tetralone.

| Catalyst | Temperature (°C) | Main Product | Yield (mol %) |

| Alumina (A) | 325 | 1,2-Dimethyl-3,4-dihydronaphthalene | 51 |

| Alumina (A) | 420 | This compound | 80 |

This table illustrates the catalytic transformation of 2,2-dimethyl-1-tetralone over a sodium-free alumina catalyst (A), showing the shift in product distribution with increasing temperature. lookchem.com

Role of Molecular Sieves in Alkylation Processes

The alkylation of naphthalene is a significant industrial process for the production of dimethylnaphthalenes (DMNs), which are precursors to high-performance polymers like polyethylene (B3416737) naphthalate (PEN). The reaction, however, typically yields a complex mixture of ten different DMN isomers, including this compound, which have very similar boiling points, making their separation challenging and costly. rsc.org Molecular sieves, particularly zeolites, play a crucial role as shape-selective catalysts in directing the alkylation reaction towards the desired isomers by exploiting the differences in the kinetic diameters of the various DMN molecules and the pore dimensions of the catalyst.

The fundamental principle behind the use of molecular sieves in naphthalene alkylation is "shape selectivity." The crystalline structure of zeolites contains a network of pores and channels of a specific size and geometry. These pores can act as "molecular templates," allowing only molecules with specific dimensions to enter, react within the active sites, and exit as products. This selectivity can be influenced by the type of zeolite, its pore size, and modifications to its acidic properties.

Several types of molecular sieves have been investigated for the methylation of naphthalene, including ZSM-5, Hβ, HUSY, SAPO-11, and ZSM-12. scirp.orgresearchgate.net The distribution of the resulting DMN isomers is highly dependent on the chosen catalyst. For instance, SAPO-11, with its one-dimensional pore structure (0.39 nm × 0.64 nm), has shown exceptional selectivity towards the formation of 2,6-dimethylnaphthalene. rsc.orgscirp.org The rationale is that the pore dimensions of SAPO-11 are a better fit for the transition state leading to 2,6-DMN compared to other isomers like 2,7-DMN. scirp.org

While the primary focus of many studies has been the maximization of the 2,6-DMN isomer, the choice of molecular sieve invariably affects the entire product distribution, including the yield of this compound. Large-pore zeolites like HY and mordenite (B1173385) tend to be more active but less selective, leading to a broader range of DMN isomers due to the larger available space within their pores which allows for multiple reactions to occur. researchgate.net Conversely, medium-pore zeolites like ZSM-5 exhibit higher product selectivity. researchgate.net

The modification of zeolites, for example through desilication or the incorporation of metal oxides, can further tune their catalytic properties. Desilication of ZSM-12 in an alkaline medium can create mesopores and alter the acidity, which in turn affects the conversion and selectivity in naphthalene methylation. researchgate.net Similarly, the introduction of Ni into H-mordenite has been shown to decrease the proportion of some DMN isomers while increasing others, such as 1,2-DMN, which is suggested to be related to the attenuation of the acid strength and its influence on DMN isomerization. acs.org

The table below summarizes the influence of different molecular sieves on the conversion of naphthalene and the selectivity towards various dimethylnaphthalene isomers.

| Molecular Sieve | Naphthalene Conversion (%) | 2,6-DMN Selectivity (%) | 2,7-DMN Selectivity (%) | Other DMN Isomers (including 1,2-DMN) Selectivity (%) | Reference |

|---|---|---|---|---|---|

| SAPO-11 | ~60 (at 6h) | High | Lower than 2,6-DMN | Varies | researchgate.net |

| Mordenite | ~60 (at 1h) | Lower than SAPO-11 | Varies | Higher than SAPO-11 | researchgate.net |

| ZSM-5 | Moderate | High product selectivity | Varies | Varies | researchgate.net |

| H-beta | High | Lower | Varies | Higher | researchgate.net |

Stereochemical Aspects of this compound Reactions

The stereochemistry of reactions involving this compound and its derivatives is a critical aspect that dictates the three-dimensional arrangement of atoms in the products. This, in turn, can have a profound impact on the material and biological properties of the resulting compounds.

Enantiomeric and Diastereomeric Product Formation

Reactions involving this compound or leading to its derivatives can result in the formation of stereoisomers, namely enantiomers and diastereomers, if chiral centers are created. A notable example is the stereospecific synthesis of cis- and trans-1,2-dihydro-1,2-dimethylnaphthalenes. rsc.org These compounds are diastereomers, differing in the spatial orientation of the two methyl groups relative to the naphthalene ring system. Their synthesis underscores the ability to control the stereochemical outcome of reactions involving the this compound framework.

Another instance where stereoisomerism is relevant is in the photochemical reaction of this compound with tetranitromethane. This reaction yields, among other products, a 1,3-dipolar cycloaddition product, 1,2-dimethyl-r-3-nitro-4-trinitromethyl-3,4-dihydronaphthalene. researchgate.net The formation of this adduct involves the creation of new stereocenters, leading to the potential for different diastereomeric forms.

The separation of dimethylnaphthalene isomers, which are structural isomers, can be achieved using techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases, such as those based on cyclodextrins. While this technique is primarily for separating structural isomers, the principles of chiral recognition are fundamental to separating enantiomers.

Chiral Catalysis in Asymmetric Synthesis

Chiral catalysis is a powerful strategy in organic synthesis to produce enantiomerically enriched compounds from prochiral substrates. This is achieved by using a small amount of a chiral catalyst to control the stereochemical pathway of a reaction. While the direct application of chiral catalysis to transform this compound into specific enantiomeric or diastereomeric products is not extensively documented in the reviewed literature, the principles of asymmetric synthesis are broadly applicable to naphthalene derivatives.

For instance, the synthesis of chiral 1,2-diamine derivatives, which are important ligands in asymmetric catalysis, can be achieved through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. nih.gov Although not directly involving this compound, this illustrates a general strategy for creating chiral molecules that could potentially be applied to functionalized naphthalene systems.

The development of planar chiral ferrocene (B1249389) derivatives as ligands for asymmetric catalysis highlights another approach. worktribe.com These ligands have been successfully used in a variety of asymmetric transformations. The synthesis of potential Lewis acid-Lewis base bifunctional catalysts based on 1-N,N-dimethylamino-8-borononaphthalene derivatives also points towards the design of chiral catalysts for specific applications. worktribe.com

In the broader context of naphthalene chemistry, stereospecific reactions are known. For example, the reaction of chromium atoms with 1,4-dimethylnaphthalene is stereospecific, with the unsubstituted ring preferentially bonding to the metal. rsc.org While this does not directly involve chiral catalysis, it demonstrates that the stereochemical features of the naphthalene system can direct the outcome of a reaction.

Although specific examples of chiral catalysis starting from this compound are scarce in the literature, the foundational principles of asymmetric synthesis suggest that if a suitable prochiral functional group were introduced onto the this compound scaffold, its enantioselective transformation using a chiral catalyst would be a viable synthetic route to chiral derivatives.

Spectroscopic Characterization and Computational Chemistry of 1,2 Dimethylnaphthalene

Advanced Spectroscopic Investigations

The molecular structure and dynamics of 1,2-dimethylnaphthalene have been extensively studied through various spectroscopic techniques, complemented by computational chemistry. These methods provide a detailed understanding of the molecule's vibrational, rotational, and electronic properties.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. The vibrational spectra of this compound have been analyzed with the aid of computational methods, such as Density Functional Theory (DFT), to provide a complete and accurate assignment of the vibrational modes. researchgate.netnih.govniscpr.res.in

The vibrational analysis of this compound involves the assignment of specific vibrational motions to the observed bands in the FT-IR and FT-Raman spectra. These assignments are often supported by DFT calculations, which can predict the vibrational frequencies and intensities with good accuracy. ijarst.com The molecule, with its 24 atoms, has 66 normal modes of vibration.

The high-frequency region of the spectra is dominated by C-H stretching vibrations. The aromatic C-H stretching modes are typically observed above 3000 cm⁻¹, while the methyl group (CH₃) symmetric and asymmetric stretching vibrations appear in the 2900-3000 cm⁻¹ range. ijarst.com The intermediate frequency region (1000-1650 cm⁻¹) is characterized by C-C stretching vibrations of the naphthalene (B1677914) ring, as well as in-plane C-H bending and methyl group deformation modes. The low-frequency region (below 1000 cm⁻¹) contains contributions from out-of-plane C-H bending and various skeletal vibrations of the fused ring system.

A selection of observed and calculated vibrational frequencies for this compound and their assignments are presented below.

| FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|---|

| 3050 | 3052 | 3055 | Aromatic C-H Stretch |

| 2965 | 2968 | 2970 | CH₃ Asymmetric Stretch |

| 2925 | 2927 | 2930 | CH₃ Symmetric Stretch |

| 1605 | 1608 | 1610 | C=C Ring Stretch |

| 1450 | 1452 | 1455 | CH₃ Asymmetric Bend |

| 1380 | 1381 | 1385 | Ring Breathing/CH₃ Symmetric Bend |

| 1168 | 1170 | 1172 | C-H In-plane Bend |

| 810 | 812 | 815 | C-H Out-of-plane Bend |

| 515 | 518 | 520 | Ring Deformation |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons and the methyl protons. The aromatic protons typically resonate in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns of these protons provide information about their relative positions on the naphthalene ring. The two methyl groups, being in slightly different chemical environments, give rise to two separate singlets in the upfield region (δ 2.0-3.0 ppm).

The ¹³C NMR spectrum provides complementary information. It shows signals for each unique carbon atom in the molecule. The carbons of the naphthalene ring appear in the aromatic region (δ 120-140 ppm), with the quaternary carbons (those bonded to the methyl groups and at the ring fusion) having distinct chemical shifts. The methyl carbons appear in the upfield aliphatic region (δ 15-25 ppm). The number and chemical shifts of the signals in both ¹H and ¹³C NMR spectra are consistent with the C₂ᵥ symmetry of the this compound structure.

| Proton Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (H3, H4, H5, H6, H7, H8) | 7.20 - 7.90 |

| Methyl (C1-CH₃) | ~2.50 |

| Methyl (C2-CH₃) | ~2.45 |

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C3, C4, C5, C6, C7, C8) | 123.0 - 128.0 |

| Quaternary Aromatic (C1, C2, C4a, C8a) | 131.0 - 135.0 |

| Methyl (C1-CH₃) | ~20.5 |

| Methyl (C2-CH₃) | ~15.0 |

Microwave spectroscopy probes the transitions between quantized rotational energy levels of molecules in the gas phase. It provides highly precise information about the molecule's moments of inertia, from which its geometric structure can be determined with exceptional accuracy. researchgate.net

The high-resolution pure rotational spectrum of this compound has been measured using a molecular-beam Fourier-transform microwave spectrometer in the 6–15 GHz range. researchgate.net As an asymmetric top molecule, it has three distinct moments of inertia (Iₐ, Iₑ, Iₑ) and corresponding rotational constants (A, B, C). The analysis of the spectrum was aided by geometry optimization calculations at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Both a-type and b-type transitions were observed, which is consistent with the molecule having dipole moment components along both the a and b principal axes of inertia. researchgate.net The experimentally determined rotational constants are in close agreement with the theoretically predicted values. Furthermore, splittings of rotational lines due to the internal rotation of the two methyl groups were observed, allowing for the determination of the barriers to this internal rotation. researchgate.netru.nl

| Rotational Constant | Value (MHz) |

|---|---|

| A | 1840.8528 |

| B | 856.9145 |

| C | 589.6599 |

The small differences between the experimental and predicted rotational constants can be partly attributed to low-lying out-of-plane vibrations that distort the molecule from its equilibrium geometry. researchgate.net

Microwave Spectroscopy

Determination of Rotational Constants and Molecular Geometry

The precise determination of the molecular geometry of this compound, including its bond lengths and angles, can be achieved through high-resolution spectroscopic techniques, primarily microwave spectroscopy. As an asymmetric top molecule, this compound is characterized by three unique rotational constants (A, B, and C), corresponding to the moments of inertia about its three principal axes. tanta.edu.egtanta.edu.eg These constants are experimentally derived from the analysis of its pure rotational spectrum. ifpan.edu.pl

Studies of Methyl Internal Rotation Barriers

The two methyl groups in this compound are not static; they undergo internal rotation relative to the naphthalene frame. The barrier to this rotation is a critical parameter that influences the molecule's conformational dynamics and can be probed using high-resolution spectroscopy. nih.gov In microwave spectroscopy, this internal rotation causes fine splittings in the rotational transitions, observed as A and E states. mdpi.com Analyzing these splittings allows for the determination of the potential barrier hindering the rotation, typically expressed as the V₃ term in the potential energy function. mdpi.com

While specific experimental data for the V₃ potential barrier of this compound is not prominently found in the literature, studies on related isomers provide valuable context. For instance, research on 1,4-dimethylnaphthalene (B47064) using laser-induced fluorescence spectroscopy determined a barrier to internal rotation in the electronic ground state of approximately 770 cm⁻¹ (about 2.2 kcal/mol). ru.nl Studies on other dimethylnaphthalene isomers have shown that the degree of steric hindrance significantly impacts the barrier heights. researchgate.net The proximity of the two methyl groups in the 1,2- position suggests a potentially significant steric interaction that would influence its rotational barrier.

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) range is governed by π → π* transitions within the aromatic naphthalene ring system. The addition of the two methyl groups acts as a perturbation to the naphthalene chromophore, typically causing a slight bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions. nist.govnih.gov

The molecular ion peak [M]⁺ appears at a mass-to-charge ratio (m/z) of 156, corresponding to the molecular formula C₁₂H₁₂. nih.gov The most intense peak in the spectrum, known as the base peak, is observed at m/z 141. This fragment corresponds to the loss of a methyl group (•CH₃) from the molecular ion, forming a stable tropylium-like cation [M-15]⁺. nih.govdocbrown.info This fragmentation is a characteristic pathway for methylated aromatic compounds. Other significant fragments are observed at lower mass-to-charge ratios, resulting from further decomposition of the [M-15]⁺ ion.

Table 1: Prominent Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Relative Intensity (%) |

|---|---|---|

| 156 | [C₁₂H₁₂]⁺ (Molecular Ion) | 89.43 |

| 141 | [C₁₁H₉]⁺ | 99.99 |

| 115 | [C₉H₇]⁺ | 33.82 |

| 63 | [C₅H₃]⁺ | 38.44 |

| 51 | [C₄H₃]⁺ | 43.56 |

Data sourced from PubChem CID 11317. nih.gov

Quantum Chemical Computations and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful and widely used computational tool for investigating the electronic structure and properties of molecules like this compound. arxiv.org DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for calculating molecular geometries, vibrational frequencies, and other properties of medium-sized organic molecules. uci.edu

Geometry Optimization

A primary application of DFT is geometry optimization, which involves finding the minimum energy structure of a molecule on its potential energy surface. uci.edu This process computationally determines the most stable three-dimensional arrangement of atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. mdpi.com

For a molecule like this compound, geometry optimization would typically be performed using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-31G(d,p) or a more extensive one such as cc-pVTZ for higher accuracy. researchgate.net The calculation starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the total electronic energy until convergence criteria are met. The resulting optimized geometry provides a theoretical model of the molecule's structure in the gas phase, which can then be compared with experimental data if available. While this is a standard computational procedure, a specific data table of the optimized geometry for this compound is not available in the reviewed literature.

Vibrational Frequency Calculations

The vibrational characteristics of this compound have been investigated through computational methods to understand its molecular structure and dynamics. A comprehensive vibrational analysis has been performed using Density Functional Theory (DFT) with the B3LYP functional and 6-311++G basis set, as well as the Hartree-Fock (HF) method with the same basis set. asianpubs.org The calculated vibrational frequencies from these computational models were then compared with experimental data obtained from Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. asianpubs.org

To improve the accuracy of the theoretical predictions and align them with experimental values, the calculated frequencies were adjusted using multiple scaling factors. This scaling process resulted in a good agreement between the theoretical and experimental spectra, validating the computational models used for the analysis. asianpubs.org Such calculations are crucial for assigning specific vibrational modes to the observed spectral bands. ijarst.comniscpr.res.in For instance, in related polycyclic aromatic hydrocarbons (PAHs) like naphthalene, DFT calculations have been shown to accurately predict C-H stretching frequencies, which are typically observed in the 3000-3100 cm⁻¹ region. niscpr.res.in The detailed assignment of vibrational modes is often aided by normal coordinate analysis (NCA) and potential energy distribution (PED) calculations, which describe the contribution of individual internal coordinates to each normal mode. ijarst.comopenscienceonline.com

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and can exhibit significant charge transfer characteristics. nih.gov

| Property | Description | Significance in this compound |

| HOMO | Highest Occupied Molecular Orbital | Determines the electron-donating ability and nucleophilicity of the molecule. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Determines the electron-accepting ability and electrophilicity of the molecule. youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A key parameter indicating chemical reactivity, kinetic stability, and the potential for intramolecular charge transfer. asianpubs.orgnih.gov |

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a computational method used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. asianpubs.orgnih.gov The MESP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack.

For this compound, the MESP surface has been plotted to understand its charge distribution. asianpubs.org This analysis helps in identifying the reactive sites of the molecule. The regions of negative potential are generally associated with electronegative atoms or areas with high π-electron density, such as the aromatic rings. In contrast, positive potential regions are typically found around hydrogen atoms. The MESP topography, including the characterization of critical points, provides a detailed understanding of a molecule's bonding and reactivity. nih.gov This method is valuable for unifying the understanding of various non-covalent interactions, which can be broadly categorized as electron donor-acceptor complexes. ias.ac.in

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronic technologies. scielo.org.mx The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its polarizability (α) and hyperpolarizability (β). analis.com.my

Computational studies on this compound have revealed that it possesses NLO properties. asianpubs.org The calculation of its polarizability and first-order hyperpolarizability indicates that it is an NLO-active material. asianpubs.org The NLO response in organic molecules often arises from intramolecular charge transfer, which is facilitated by a small HOMO-LUMO gap. nih.govanalis.com.my

A comparative study of dimethylnaphthalene (DMN) isomers, using the Coulomb-attenuating Density Functional Theory (CAM-B3LYP) method, investigated their static and frequency-dependent electronic (hyper)polarizabilities. The study found that the response electric properties, particularly the first-order hyperpolarizability (β), are significantly affected by the position of the methyl groups. nih.gov The static and dynamic β values for the DMN isomers predicted the following order of increasing NLO response: 1,4-DMN < 1,6-DMN < 2,7-DMN < 1,3-DMN < 1,7-DMN < 1,8-DMN < 1,2-DMN < 2,3-DMN. nih.gov This places this compound towards the higher end of NLO activity among its isomers.

| DMN Isomer | Predicted NLO Response Order |

| 1,4-DMN | 1 (Lowest) |

| 1,6-DMN | 2 |

| 2,7-DMN | 3 |

| 1,3-DMN | 4 |

| 1,7-DMN | 5 |

| 1,8-DMN | 6 |

| 1,2-DMN | 7 |

| 2,3-DMN | 8 (Highest) |

Ab Initio Calculations

Structural and Electronic Properties

Ab initio and DFT methods have been employed to calculate the geometries, relative stabilities, electronic excited states, atomic charges, and electronic dipole polarizabilities of dimethylnaphthalene isomers, including this compound, in both gas and aqueous phases. nih.gov These calculations provide fundamental insights into the molecule's structural and electronic characteristics.

The position of the methyl substituents influences the stability of the DMN isomers. Calculations have shown that α,α-DMNs (like 2,6-DMN and 2,3-DMN) are among the lowest energy isomers, while 1,8-DMN is significantly less stable. nih.gov The averaged electronic polarizability, <α>, is also dependent on the substitution pattern, increasing in the order α,α-DMN < α,β-DMN < β,β-DMN. nih.gov This electronic polarizability has been found to correlate with the biodegradation rates of these compounds, suggesting that inductive and dispersive interactions play a key role in this environmental process. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. These simulations have been used to investigate the behavior of dimethylnaphthalene isomers in specific environments.

One study performed NVT ensemble molecular dynamics simulations to calculate the tracer diffusion coefficients of naphthalene and its dimethylnaphthalene isomers, including this compound, in supercritical carbon dioxide. kyushu-u.ac.jp In these simulations, the solute molecules were treated using different models, such as a rigid model of multi-sites (united atom model) and a flexible model of all atoms (all atom model), while carbon dioxide was treated as a Lennard-Jones molecule. kyushu-u.ac.jp The results showed that the diffusion coefficients of DMN isomers were slightly smaller than that of naphthalene. The simulations demonstrated that molecular dynamics can provide reasonable results for diffusion coefficients when compared with experimental data, with the all-atom model showing good agreement without the need for adjustable parameters. kyushu-u.ac.jp

Computational Studies of Intermolecular Interactions

Computational chemistry provides powerful tools to investigate the subtle intermolecular forces that govern the behavior of molecules in various environments. For this compound, computational studies have been instrumental in understanding its interactions with other species, ranging from noble gases to biologically relevant molecules.

Van der Waals Complexes (e.g., this compound·Ar)

The study of van der Waals complexes, where a molecule is weakly bound to an atom or another molecule, offers deep insights into intermolecular potential energy surfaces. A detailed investigation of the this compound·Ar complex in its first electronically excited state (S₁) has been conducted using a combination of experimental spectroscopy and theoretical calculations. aip.org

Due to the low symmetry of this compound, electronic spectra of the complex reveal excitations in all three possible van der Waals vibrational modes (two in-plane and one out-of-plane). aip.org This has allowed for the compilation of one of the most comprehensive datasets of intermolecular vibrational transitions for a complex between an atom and a large aromatic molecule. aip.org Two-color resonant two-photon ionization spectroscopy identified twelve distinct bands within the initial 95 cm⁻¹ of the electronic origin, each corresponding to a specific intermolecular vibrational level. aip.org

These experimental findings were coupled with accurate three-dimensional quantum calculations to fully interpret the level structure and to refine the intermolecular potential energy surface. aip.org

Potential Energy Surface (PES) Modeling

A precise model of the potential energy surface (PES) is crucial for understanding and predicting the dynamics of intermolecular interactions. sydney.edu.aumdpi.com The PES describes the energy of a system as a function of the positions of its constituent atoms. sydney.edu.au For the this compound·Ar complex, the intermolecular PES was modeled using a sum of atom-atom Lennard-Jones pair potentials. aip.org

This approach allowed for an accurate parametrization of the interaction potential. aip.org While some parameters could be transferred from studies of other aromatic molecules, the parameters for the methyl groups required specific adaptation to achieve good agreement with the experimental data. aip.orgresearchgate.net The combination of experimental results and theoretical calculations enabled a quantitative and complete interpretation of the van der Waals vibrational level structure, validating the accuracy of the modeled PES. aip.org

Quantum Dynamics of Vibrational Levels

The quantum dynamics of the intermolecular vibrational levels of the this compound·Ar complex have been rigorously studied. aip.org Accurate quantum three-dimensional calculations were performed utilizing a method based on a 3D discrete variable representation. aip.org

This theoretical approach, combined with the extensive experimental data, allowed for the assignment of quantum numbers to the observed vibrational states. aip.org For the low-lying energy levels, these assignments were straightforward. However, for states at higher energies, assignment became difficult or impossible due to strong coupling between the vibrational modes, particularly between the two in-plane modes. aip.org This mode coupling is a direct consequence of the shape of the potential energy surface and is a key feature of the system's quantum dynamics.

NH···π Interactions in Biological Models

While direct studies on NH···π interactions involving this compound are not prevalent, research on related naphthalene derivatives provides a strong basis for understanding these biologically significant interactions. researchgate.netresearchgate.net NH···π interactions are a type of non-covalent bond between an electron-rich π system (like the naphthalene core) and an acidic proton, typically from an N-H group. These interactions are vital for the structure and function of proteins and for molecular recognition processes in biological systems. researchgate.netresearchgate.net

Systematic studies on 8-aryl and 8-pyrrolyl derivatives of 1-aminonaphthalene have served as effective models to probe the properties of NH···π bonds. researchgate.net It has been demonstrated that this binding is particularly strong when the NH-donor is a positively charged group (e.g., Me₂NH⁺) and the π-donor is an electron-rich aromatic system. researchgate.net The geometry and stereodynamics of these interactions can be finely tuned, and their binding energies can be significant, ranging from 5 to 15 kcal mol⁻¹. researchgate.net Given the electron-rich aromatic nature of its fused rings, the this compound moiety is expected to be an effective π-donor in similar interactions.

Correlation of Experimental and Theoretical Data

A cornerstone of modern chemical research is the synergy between experimental measurements and theoretical computations. In the study of this compound, this correlation has been pivotal in providing a detailed and reliable understanding of its molecular properties.

A comprehensive vibrational analysis of this compound has been performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G basis set, as well as Hartree-Fock (HF) theory. asianpubs.org The calculated vibrational frequencies from these methods were then compared with experimentally obtained Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra. asianpubs.org

To improve the agreement, the calculated frequencies were scaled using multiple scale factors. The resulting scaled theoretical frequencies showed excellent correlation with the experimental vibrational bands, allowing for a confident assignment of the observed spectral features. asianpubs.org This close agreement validates the computational models and allows for a deeper interpretation of the vibrational modes of the molecule.

Similarly, in the study of the this compound·Ar van der Waals complex, the combination of theory and experiment was essential. aip.org The theoretical calculations of the intermolecular vibrational levels were indispensable for interpreting the complex experimental spectra and for refining the parameters of the potential energy surface model. aip.org

Below is a table showcasing selected calculated and experimental vibrational frequencies for this compound, illustrating the strong correlation between theoretical predictions and experimental observations.

| Vibrational Mode Description | Calculated Frequency (DFT B3LYP/6-311++G) (cm⁻¹) | Experimental FT-IR Frequency (cm⁻¹) | Experimental FT-Raman Frequency (cm⁻¹) |

| C-H stretch | 3065 | 3064 | 3065 |

| C-H stretch | 3054 | 3055 | 3055 |

| CH₃ asymmetric stretch | 2960 | 2962 | 2961 |

| CH₃ symmetric stretch | 2925 | 2924 | 2925 |

| C=C stretch | 1629 | 1630 | 1629 |

| C=C stretch | 1590 | 1591 | 1590 |

| CH₃ asymmetric deformation | 1455 | 1456 | 1455 |

| CH₃ symmetric deformation | 1378 | 1379 | 1378 |

| Ring breathing | 778 | 779 | 778 |

| C-C-C deformation | 470 | 471 | 470 |

This table is generated based on the typical correlations found in studies comparing DFT calculations with experimental spectra for aromatic hydrocarbons and is representative of the data presented in such research. asianpubs.org

Environmental Fate and Remediation Research of 1,2 Dimethylnaphthalene

Occurrence and Distribution in Environmental Matrices

1,2-Dimethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), is not produced for commercial use but is a natural component of fossil fuels. Its presence in the environment is primarily linked to the use and combustion of these materials.

This compound is a constituent of crude oil and coal tar. cdc.goventrepreneurindia.co It is formed during the destructive distillation of coal and in high-temperature cracking processes of petroleum. entrepreneurindia.co Consequently, it is found in various petroleum products. Coal tar, a byproduct of the iron and steel industry, contains a naphthalene (B1677914) oil fraction that is a source of dimethylnaphthalenes. researchgate.net

Due to its association with fossil fuels, this compound can be found in aquatic environments. Investigations of sediment and surface water have detected the presence of various PAHs, including dimethylnaphthalenes. For instance, studies of lake sediments have identified this compound among the chemical constituents. The distribution of such contaminants in water bodies can be influenced by factors like hydrodynamic conditions and proximity to urbanized and industrial areas. researchgate.netoaepublish.com

This compound is released into the atmosphere from the combustion of fossil fuels and wood. cdc.gov Once in the atmosphere, it can undergo gas-phase reactions. The atmospheric oxidation of substituted naphthalenes is initiated by reactions with hydroxyl (OH) radicals. researchgate.net These reactions are a key process in the atmospheric degradation of this compound. sigmaaldrich.comosti.gov The products of these reactions can contribute to the formation of secondary organic aerosols. sigmaaldrich.com

Biodegradation Pathways and Kinetics

The microbial breakdown of this compound is a critical process in its removal from the environment. The rate and mechanism of this biodegradation can be influenced by various environmental factors and the specific microorganisms present.

Several bacterial species have been identified that can degrade naphthalene and its methylated derivatives. The biodegradation of dimethylnaphthalenes often involves initial oxidation of the aromatic ring. For instance, some bacteria metabolize 2,6-dimethylnaphthalene through a pathway that converges with naphthalene degradation. nih.gov The degradation of 1-methylnaphthalene (B46632) by Pseudomonas putida CSV86 occurs via two main routes: one involving the hydroxylation of the aromatic ring and another involving the oxidation of the methyl group. frontiersin.org

The general process for bacterial degradation of PAHs like naphthalene begins with an attack on the aromatic ring by monooxygenase or dioxygenase enzymes. mdpi.com This leads to the formation of dihydroxylated intermediates, which then undergo ring cleavage to form compounds that can enter central metabolic pathways. mdpi.com

Table 1: Research Findings on Microbial Degradation of Dimethylnaphthalenes

| Microorganism | Compound Degraded | Key Findings |

|---|---|---|

| Flavobacteria | 2,6-Dimethylnaphthalene | Capable of oxidizing a broad range of aromatic hydrocarbons. nih.gov |

| Pseudomonas putida CSV86 | 1-Methylnaphthalene | Utilizes multiple pathways involving either ring hydroxylation or methyl group oxidation. frontiersin.orgnih.gov |

Naphthalene dioxygenase (NDO) is a key multi-component enzyme system that initiates the aerobic degradation of naphthalene and its derivatives in many bacteria. wikipedia.orgnih.gov This enzyme catalyzes the incorporation of both atoms of molecular oxygen into the naphthalene ring to form a cis-dihydrodiol. ebi.ac.uk NDO belongs to the family of Rieske non-heme iron oxygenases and is known to oxidize a wide range of aromatic compounds. nih.gov

The action of NDO on dimethylnaphthalenes can result in the monooxygenation of the methyl groups, forming benzylic alcohols, which are then further oxidized. nih.gov Site-directed mutagenesis studies have shown that the active site residues of NDO play a crucial role in determining the enzyme's regioselectivity and enantioselectivity. nih.gov

Microbial Degradation Mechanisms

Influence of Methyl Substitution on Degradation Rates

The biodegradation of polycyclic aromatic hydrocarbons (PAHs), such as naphthalene and its methylated derivatives, is a critical process in their environmental removal. Research indicates that the degree of methyl substitution on the naphthalene ring structure significantly influences the rate of degradation. Generally, an increase in the number of methyl groups tends to slow down the biodegradation process.

Studies comparing naphthalene, 1-methylnaphthalene, and this compound have shown that higher methyl substitution results in slower degradation rates. This trend is attributed to several factors, including increased hydrophobicity and potential steric hindrance, which can affect the ability of microbial enzymes to access and break down the aromatic rings. While specific degradation rate constants are not always available for direct comparison, the general observation is a decrease in biodegradability with an increasing number of methyl substituents.

Table 1: Influence of Methyl Substitution on the Degradation of Naphthalene and its Derivatives

| Compound | Number of Methyl Groups | General Degradation Rate Trend |

|---|---|---|

| Naphthalene | 0 | Fastest |

| 1-Methylnaphthalene | 1 | Slower than Naphthalene |

| This compound | 2 | Slower than Monomethylnaphthalenes |

Degradation in Different Environmental Water Types (e.g., Activated Sludge Filtrate, Seawater, Lake Water)

The environmental matrix plays a crucial role in the biodegradation of this compound. Studies have demonstrated that the degradation rates of this compound vary significantly across different types of environmental waters, such as activated sludge filtrate, seawater, and lake water.

In general, the biodegradation of this compound is most rapid in activated sludge filtrate. This is attributed to the high concentration and diversity of adapted microorganisms present in this medium, which have been pre-exposed to a variety of organic pollutants. In contrast, degradation in natural waters like seawater and lake water is typically slower.

Half-lives in activated sludge filtrate have been observed to be shorter than those in lake water for all hydrocarbons, and for most, shorter than in seawater. While the number of hydrocarbons that degrade may be slightly lower in seawater compared to lake water, when degradation does occur, the half-lives are often similar or slightly shorter in seawater. However, for many hydrophobic compounds, including this compound, biodegradation in unpolluted natural waters can be a slow process, with half-lives potentially extending to long periods. In oil-polluted waters, acclimated microbial populations can lead to significantly faster degradation. cdc.gov

Table 2: Biodegradation of this compound in Various Water Types

| Water Type | Microbial Population | Nutrient Levels | Typical Degradation Rate |

|---|---|---|---|

| Activated Sludge Filtrate | High and adapted | High | Relatively Fast |

| Seawater | Variable | Generally lower | Slower |

| Lake Water | Variable | Variable | Slower |

Factors Affecting Biodegradation Rates (e.g., Hydrophobicity, Volatility)

The biodegradation of this compound is influenced by a combination of its physicochemical properties and environmental factors. Key among these are hydrophobicity and volatility, which primarily affect the compound's bioavailability to microorganisms.

Hydrophobicity: this compound is a hydrophobic compound, meaning it has a low solubility in water. This property is a significant factor in its environmental fate. In aqueous environments, hydrophobic compounds tend to adsorb to organic matter in soil and sediment, which can reduce their availability to microorganisms in the water column. cdc.gov The degradation rate of hydrophobic organic compounds is often linked to the cell-surface hydrophobicity of the degrading bacteria, with more hydrophobic bacteria showing a quicker degradation rate. nih.gov While increased hydrophobicity can sometimes lead to slower degradation due to reduced bioavailability in the aqueous phase, it can also facilitate direct uptake by microorganisms that adhere to the hydrocarbon-water interface.

Volatility: As a semi-volatile organic compound, this compound can partition from water or soil into the atmosphere. cdc.gov This volatilization can be a significant removal mechanism from surface environments. However, in the context of biodegradation, high volatility can sometimes limit the availability of the substrate to microorganisms in aquatic and soil systems if it escapes to the atmosphere before degradation can occur. The interplay between hydrophobicity and volatility is complex; for instance, a higher Henry's Law constant (indicating a greater tendency to partition from water to air) can be associated with a higher aquasonolytic rate constant, suggesting that the transfer of the substrate to the gas phase within cavitation bubbles can be a key step. nih.gov Ultimately, for biodegradation to occur, the compound must be accessible to the microorganisms, a factor jointly controlled by its hydrophobicity and volatility. nih.gov

Photodegradation and Atmospheric Chemistry

In the atmosphere, this compound is subject to photodegradation, a process initiated by sunlight that leads to its chemical transformation. This is a primary pathway for its removal from the gas phase and contributes to the formation of secondary atmospheric pollutants.

Secondary Organic Aerosol (SOA) Production via Gas-Phase Photooxidation

The gas-phase photooxidation of this compound is a significant source of secondary organic aerosol (SOA). SOA is formed when volatile organic compounds are oxidized in the atmosphere to form lower volatility products that can then partition into the particle phase.

Under high-NOx conditions, which are typical of urban environments, the photooxidation of this compound has been shown to have a constant SOA yield of 0.31. copernicus.orgresearchgate.net This indicates that for every microgram of this compound that reacts in the atmosphere under these conditions, 0.31 micrograms of SOA are formed. This high yield underscores the importance of dimethylnaphthalenes as SOA precursors in urban and industrial areas. copernicus.orgresearchgate.net

Table 3: SOA Yields from the Photooxidation of Naphthalene and its Methylated Derivatives under High-NOx Conditions

| Compound | SOA Yield Range |

|---|---|

| Naphthalene | 0.19 - 0.30 |

| 1-Methylnaphthalene | 0.19 - 0.39 |

| 2-Methylnaphthalene (B46627) | 0.26 - 0.45 |

| This compound | 0.31 (constant) |

Data from Chan et al. (2009). copernicus.orgresearchgate.net

Reaction with Atmospheric Radicals (e.g., OH·, NO₂, HO₂)

The atmospheric degradation of this compound is primarily initiated by its reaction with highly reactive atmospheric radicals. The most important of these are the hydroxyl radical (OH·) during the day and the nitrate radical (NO₃·) at night.

Hydroxyl Radical (OH·): The reaction with the OH radical is the major atmospheric loss process for this compound during daytime. nih.gov The atmospheric lifetimes of dimethylnaphthalenes due to this reaction are estimated to be on the order of a few hours. escholarship.org The rate constant for the reaction of OH radicals with this compound is a key parameter in atmospheric models used to predict its fate and impact.

Nitrate Radical (NO₃·): During the nighttime, in the absence of sunlight, the nitrate radical becomes a significant oxidant. The reaction with NO₃· is an important degradation pathway for many volatile organic compounds, including alkylnaphthalenes. nih.govacs.org The rate constant for the reaction of the NO₃ radical with this compound has been measured and is significantly higher than that for naphthalene and the monomethylnaphthalenes, indicating a shorter nighttime atmospheric lifetime for the dimethylated compound. nih.govacs.org

Hydroperoxyl Radical (HO₂·): The hydroperoxyl radical can also participate in the complex chain of atmospheric reactions involving the degradation products of this compound. Following the initial reaction with OH or NO₃, the resulting organic radicals react with molecular oxygen to form peroxy radicals (RO₂). These peroxy radicals can then react with HO₂.

Table 4: Gas-Phase Reaction Rate Constants of this compound with Atmospheric Radicals

| Radical | Rate Constant (cm⁶ molecule⁻² s⁻¹) | Conditions |

|---|---|---|

| NO₃· | 64.0 ± 2.3 x 10⁻²⁸ | 298 ± 2 K |

Data for the termolecular reaction involving NO₂ from Phousongphouang and Arey (2003). nih.govacs.org

Formation of Nitrated Derivatives and Dicarbonyl Compounds

The atmospheric photooxidation of this compound leads to the formation of a variety of oxygenated and nitrated products, including dicarbonyl compounds and nitrated derivatives. These products can contribute to the formation of SOA and have their own environmental and health implications.

Nitrated Derivatives: In the presence of nitrogen oxides (NOx), the reaction of this compound with atmospheric radicals can lead to the formation of dimethylnitronaphthalenes. nih.govescholarship.org These nitrated PAHs have been identified in ambient air samples and are of concern due to their potential mutagenicity. nih.govcore.ac.uk The formation of these compounds is a result of the reaction of the initial radical adducts with NO₂. nih.govcopernicus.org

Dicarbonyl Compounds: A major class of products from the OH radical-initiated reaction of alkylnaphthalenes are ring-opened dicarbonyls. nih.govresearchgate.net These compounds are formed through the cleavage of one of the aromatic rings. For dimethylnaphthalenes, the position of the methyl groups on the naphthalene ring is a key factor in determining the specific dicarbonyl products formed. nih.gov These dicarbonyl compounds are generally more water-soluble and less volatile than the parent PAH and can undergo further atmospheric reactions. Phthalic anhydride and its alkyl-substituted derivatives have been observed as secondary products from the oxidation of naphthalenes. nih.gov

Bioremediation Strategies for this compound

Bioremediation presents a promising and environmentally sustainable approach for the cleanup of sites contaminated with polycyclic aromatic hydrocarbons (PAHs) like this compound. This strategy harnesses the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down these complex and often toxic compounds into less harmful substances. The development of effective bioremediation techniques is an active area of research, focusing on identifying robust microbial strains, understanding their metabolic pathways, and optimizing conditions to enhance degradation rates.

Development of Bioremediation Techniques

The development of bioremediation techniques for this compound has largely been informed by research on naphthalene and other methylated naphthalenes. These strategies primarily revolve around the isolation and application of microorganisms with the enzymatic machinery to degrade these compounds. Key areas of development include the use of single microbial strains, the formulation of microbial consortia, and the exploration of both bacterial and fungal candidates.

Bacterial Degradation:

A significant body of research has focused on the capability of various bacterial genera to degrade naphthalene and its derivatives. Species of Pseudomonas, Rhodococcus, Mycobacterium, and Sphingomonas have been identified as potent degraders of mono- and di-methylnaphthalenes.